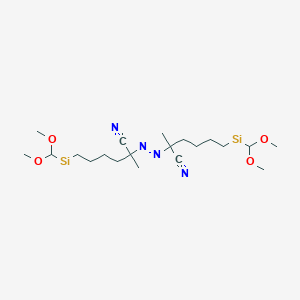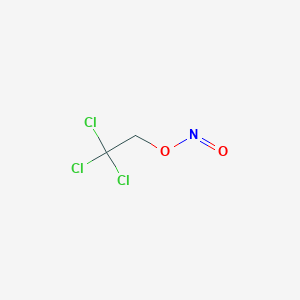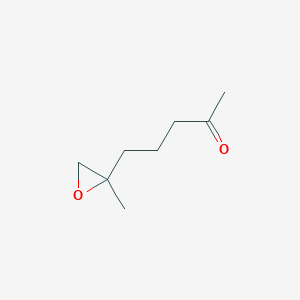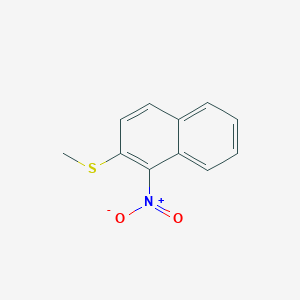
2-(Methylsulfanyl)-1-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-1-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfanyl group at the second position and a nitro group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-nitronaphthalene typically involves the nitration of 2-(Methylsulfanyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-1-nitronaphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(Methylsulfanyl)-1-aminonaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
科学研究应用
2-(Methylsulfanyl)-1-nitronaphthalene has several scientific research applications:
作用机制
The mechanism of action of 2-(Methylsulfanyl)-1-nitronaphthalene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group can modulate the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: This compound features a similar methylsulfanyl group but is part of a different heterocyclic system.
2-Methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate: Another derivative with a similar functional group but different structural framework.
Uniqueness
2-(Methylsulfanyl)-1-nitronaphthalene is unique due to the combination of the naphthalene ring system with both a methylsulfanyl and a nitro group. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .
属性
CAS 编号 |
90104-77-1 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 |
InChI 键 |
GYWRZGDCDJHJJA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



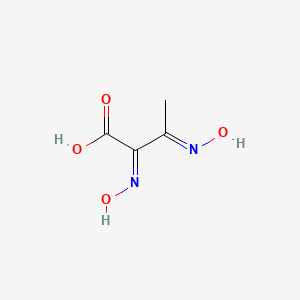
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
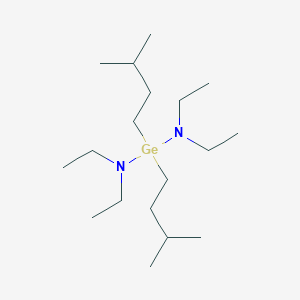
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
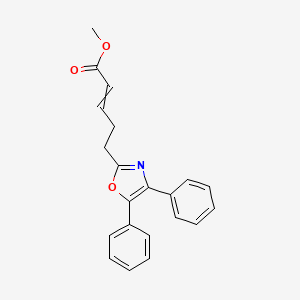
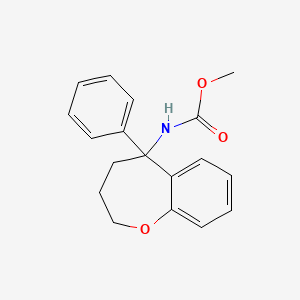
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
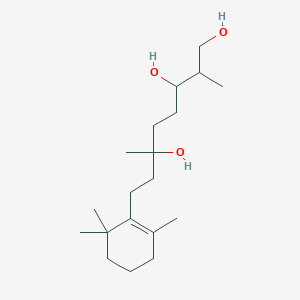
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
